tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate
Brand Name: Vulcanchem
CAS No.: 436857-02-2
VCID: VC7100387
InChI: InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12(4)6-8-14-7-5-11/h5-8,11H2,1-4H3
SMILES: CC(C)(C)OC(=O)N(C)CCOCCN
Molecular Formula: C10H22N2O3
Molecular Weight: 218.297

tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate

CAS No.: 436857-02-2

Cat. No.: VC7100387

Molecular Formula: C10H22N2O3

Molecular Weight: 218.297

* For research use only. Not for human or veterinary use.

tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate - 436857-02-2

Specification

CAS No. 436857-02-2
Molecular Formula C10H22N2O3
Molecular Weight 218.297
IUPAC Name tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate
Standard InChI InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12(4)6-8-14-7-5-11/h5-8,11H2,1-4H3
Standard InChI Key NAOJUCBTEYZBEI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)CCOCCN

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Identifiers

tert-Butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate (CAS: 436857-02-2) has the molecular formula C₁₀H₂₂N₂O₃ and a molecular weight of 218.297 g/mol. The IUPAC name reflects its tert-butyl carbamate group linked to an N-methyl-substituted ethylene glycol amine. Conflicting CAS numbers (e.g., 60350-17-6 in some sources) suggest potential registration discrepancies or synonymy with structurally analogous compounds .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number436857-02-2 (primary)
Molecular FormulaC₁₀H₂₂N₂O₃
Molecular Weight218.297 g/mol
SMILESCC(C)(C)OC(=O)N(C)CCOCCN
InChI KeyNAOJUCBTEYZBEI-UHFFFAOYSA-N

Structural Features and Reactivity

The molecule comprises a tert-butyloxycarbonyl (Boc) group attached to a methylated nitrogen, which is further connected to a diethylene glycol amine chain. This structure confers dual functionality: the Boc group acts as a protective moiety for amines, while the ethylene glycol segment enhances hydrophilicity . The presence of both ether and carbamate linkages suggests compatibility with nucleophilic substitution and hydrolysis reactions, critical for prodrug activation or polymer conjugation .

Synthesis and Manufacturing

Boc Protection Strategies

A common synthesis route involves mono-Boc protection of diethylene glycol diamines. For example, 2,2'-(ethylenedioxy)bis(ethylamine) is selectively protected using Boc anhydride in dichloromethane (DCM), yielding the target compound after purification via flash chromatography . This method achieves quantitative yields under mild conditions, avoiding side reactions at the secondary amine .

Alternative Pathways

Parchem’s product documentation highlights industrial-scale production, though specific protocols remain proprietary . The use of pentafluorophenol-activated carbamates or isocyanate intermediates may offer higher regioselectivity for N-methylation, as suggested by analogous syntheses .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsOutcome
Boc ProtectionBoc₂O, DCM, 0°C to RTMono-protected diamine
PurificationDCM:MeOH:NH₄OH (80:20:1)>95% purity
N-MethylationCH₃I, K₂CO₃, DMFQuaternary ammonium formation

Applications in Pharmaceutical Research

Intermediate in Drug Design

Carbamates like this compound are pivotal in constructing protease inhibitors and kinase modulators. The Boc group facilitates temporary amine protection during solid-phase peptide synthesis, while the ethylene glycol chain improves aqueous solubility of hydrophobic drug candidates . For instance, derivatives of this compound have been used to synthesize DNP-EG2-amine, a hapten for antibody-recruiting polymers in cancer immunotherapy .

Polymer and Conjugate Chemistry

The compound’s primary amine enables conjugation to carboxylated polymers or nanoparticles via carbodiimide chemistry. Such conjugates are explored for targeted drug delivery, leveraging the ethylene glycol moiety to evade immune recognition . Recent work at the Royal Society of Chemistry demonstrates its use in generating pH-responsive micelles for oncology applications .

Comparative Analysis with Analogous Compounds

tert-Butyl [2-(2-Aminoethoxy)ethyl]carbamate

This analog (CAS: 127828-22-2) lacks the N-methyl group, resulting in higher amine reactivity but reduced steric shielding. The absence of methylation limits its utility in multi-step syntheses requiring orthogonal protection .

PEGylated Carbamates

Compounds like Amino-PEG2-NH-Boc incorporate longer ethylene glycol chains, enhancing solubility but complicating synthetic purification. The shorter chain in tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate balances hydrophilicity and ease of synthesis .

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